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Compound of Interest

Compound Name: 2-Fluoro-4-nitroaniline

Cat. No.: B181687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TBI-223 is a promising oxazolidinone antibiotic currently in clinical development for the

treatment of tuberculosis (TB), including multidrug-resistant strains.[1] As a next-generation

oxazolidinone, TBI-223 is designed to offer a superior safety profile compared to its

predecessor, linezolid, particularly concerning myelosuppression.[2] This document provides

detailed protocols for the synthesis of TBI-223, starting from 2-Fluoro-4-nitroaniline, based on

published literature. It also includes quantitative data on the synthesis and biological activity of

TBI-223, along with diagrams illustrating its mechanism of action and synthetic workflow.

Chemical Structure
The chemical structure of TBI-223 is methyl N-[[(5S)-3-[3-fluoro-4-(2-oxa-6-

azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate.[3]

Molecular Formula: C₁₇H₂₀FN₃O₅[4]

CAS Number: 2071265-08-0[3]
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Table 1: Synthesis of Intermediate 1 - 6-(2-fluoro-4-
nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Parameter Value Reference

Starting Material 2-Fluoro-4-nitroaniline [4]

Alkylating Agent
3,3-bis(bromomethyl)oxetane

(BBMO)
[4]

Base
Sodium Hydroxide (50 wt %

aq.)
[4]

Solvent Acetone [4]

Temperature 50 °C [4]

Reaction Time 16 h [4]

Isolated Yield 87% (on a 100 g scale) [4]

Final Product Purity >99% [4]

Table 2: Preclinical Pharmacokinetic and Safety Data for
TBI-223
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Parameter Species Value Reference

Pharmacokinetics

Half-life Mice 3 hr [5]

Rats 8 hr [5]

Oral Bioavailability Mice, Rats, Dogs High [5]

Safety

Mammalian

Mitochondrial Protein

Synthesis IC₅₀

In vitro (HepG2 cells)
>74 µM (vs. 8 µM for

Linezolid)
[5]

28-day Bone Marrow

Toxicity
Rats

No toxicity observed

(AUC: 1685 µg·hr/mL)
[5]

14-day Bone Marrow

Toxicity
Dogs

No toxicity observed

(at 150 mg/kg/day)
[5]

NOAEL (14-day study) Rats (male)

200 mg/kg/day (vs. 20

mg/kg/day for

Linezolid)

[5]

NOAEL (14-day study) Rats (female)

75 mg/kg/day (vs. 20

mg/kg/day for

Linezolid)

[5]

NOAEL: No-Observed-Adverse-Effect-Level AUC: Area Under the Curve

Experimental Protocols
The synthesis of TBI-223 can be conceptualized as a multi-step process. A detailed, scalable

protocol for the key intermediate has been published and is presented below. The subsequent

steps are proposed based on established synthetic methodologies for oxazolidinone antibiotics.

Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-
azaspiro[3.3]heptane (Intermediate 1)
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This protocol is adapted from a publication in Organic Process Research & Development.[4]

Materials:

2-Fluoro-4-nitroaniline

3,3-bis(bromomethyl)oxetane (BBMO)

Sodium hydroxide (50 wt % aqueous solution)

Acetone

Methyl tert-butyl ether (MTBE) for workup

Procedure:

To a reaction vessel, add 2-fluoro-4-nitroaniline (1 equivalent), 3,3-

bis(bromomethyl)oxetane (1.2 equivalents), and acetone.

With stirring, add sodium hydroxide (2.5 equivalents) to the mixture.

Heat the reaction mixture to 50 °C and maintain for 16 hours.

Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).

Upon completion, cool the reaction mixture and perform a suitable workup, which may

include filtration and washing with a solvent like MTBE to isolate the crude product.

The crude product can be further purified by trituration with MTBE to yield 6-(2-fluoro-4-

nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane with high purity.

Proposed Synthesis of TBI-223 from Intermediate 1
The following steps outline a proposed synthetic route to convert the nitro-intermediate into the

final TBI-223 product. This route is based on common transformations used in the synthesis of

oxazolidinone antibiotics.

Step 1: Reduction of the Nitro Group
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The nitro group of Intermediate 1 is reduced to an aniline derivative.

Reagents: A common method for this transformation is catalytic hydrogenation using a

palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents

such as tin(II) chloride or iron in acidic media can also be employed.

General Procedure:

Dissolve 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane in a suitable solvent

(e.g., ethanol, ethyl acetate).

Add a catalytic amount of Pd/C.

Pressurize the reaction vessel with hydrogen gas.

Stir the reaction at room temperature until the starting material is consumed (monitor by

TLC or LC-MS).

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate

the filtrate to obtain the aniline intermediate, 4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)-3-

fluoroaniline.

Step 2: Formation of the Oxazolidinone Ring

The aniline intermediate is then converted to the core oxazolidinone structure. This is a critical

step that establishes the stereochemistry of the final product.

Reagents: This transformation is typically achieved by reaction with a chiral building block. A

common approach involves reaction with (R)-glycidyl butyrate followed by cyclization, or

reaction with (R)-epichlorohydrin and subsequent ring closure. Another method involves the

use of a chloroformate to form a carbamate, followed by cyclization.

General Procedure (using (R)-glycidyl butyrate):

React the aniline intermediate with (R)-glycidyl butyrate in a suitable solvent (e.g.,

acetonitrile) at elevated temperature.
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The resulting intermediate alcohol is then cyclized to the oxazolidinone, often with the use

of a base. This step forms the (S)-5-(hydroxymethyl)oxazolidinone derivative.

Step 3: Introduction of the N-methylcarbamate Side Chain

The final step involves the elaboration of the C5-hydroxymethyl group to the desired N-

methylcarbamate side chain.

Reagents: This multi-step process typically involves converting the primary alcohol to a

leaving group (e.g., a mesylate or tosylate), followed by displacement with an azide,

reduction of the azide to an amine, and finally acylation with methyl chloroformate.

General Procedure:

Activate the hydroxyl group of the oxazolidinone intermediate with methanesulfonyl

chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).

Displace the resulting sulfonate with sodium azide in a polar aprotic solvent (e.g., DMF).

Reduce the azide to a primary amine, for example by catalytic hydrogenation (Pd/C, H₂) or

using a reducing agent like triphenylphosphine (Staudinger reaction).

React the resulting amine with methyl chloroformate in the presence of a base to form the

final N-methylcarbamate product, TBI-223.

Purify the final product by chromatography or recrystallization.
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Caption: Mechanism of action of TBI-223.
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Caption: Synthetic workflow for TBI-223.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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